molecular formula C13H22N6O2 B13644967 tert-butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

tert-butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No.: B13644967
M. Wt: 294.35 g/mol
InChI Key: QOTMGJDTIXNEGS-QWRGUYRKSA-N
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Description

tert-Butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a complex organic compound known for its unique structure and properties. This compound is often used in advanced chemical synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
  • 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone
  • 5-Substituted 1H-tetrazoles

Uniqueness

What sets this compound apart from similar compounds is its unique structural features and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C13H22N6O2

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl (7S,8aS)-7-(tetrazol-1-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C13H22N6O2/c1-13(2,3)21-12(20)18-5-4-17-8-11(6-10(17)7-18)19-9-14-15-16-19/h9-11H,4-8H2,1-3H3/t10-,11-/m0/s1

InChI Key

QOTMGJDTIXNEGS-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2C[C@H](C[C@H]2C1)N3C=NN=N3

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CC2C1)N3C=NN=N3

Origin of Product

United States

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